molecular formula C15H13N3O3S2 B12755385 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide CAS No. 214916-41-3

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide

Cat. No.: B12755385
CAS No.: 214916-41-3
M. Wt: 347.4 g/mol
InChI Key: QSFUKSXWWUXESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve:

    Cyclization reactions: Formation of the thieno-thiadiazine ring system through cyclization.

    Nitrile introduction: Incorporation of the acetonitrile group under specific conditions.

    Oxidation: Introduction of the 1,1-dioxide functionality using oxidizing agents.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, thieno-thiadiazine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, these compounds may be investigated for their potential therapeutic applications. They may act as inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Modulation: Altering the function of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno(3,4-e)-1,2,4-thiadiazine derivatives: Other compounds in this class with similar structures.

    Thiadiazine derivatives: Compounds with the thiadiazine ring system but different substituents.

Uniqueness

The uniqueness of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide lies in its specific substituents and functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

214916-41-3

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1,1,3-trioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C15H13N3O3S2/c16-7-9-17-13-10-22-11-14(13)23(20,21)18(15(17)19)8-6-12-4-2-1-3-5-12/h1-5,10-11H,6,8-9H2

InChI Key

QSFUKSXWWUXESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.